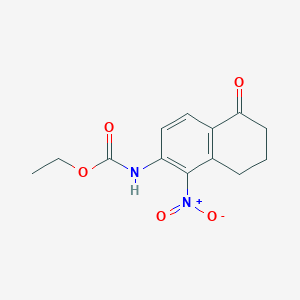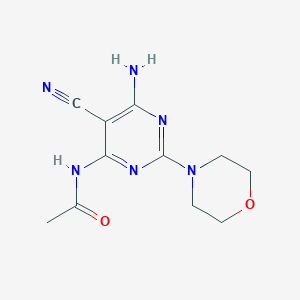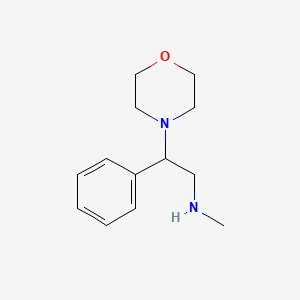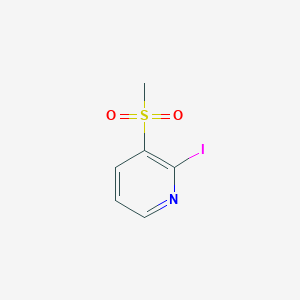
2-Iodo-3-methylsulfonylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-methylsulfonylpyridine: is a chemical compound with the molecular formula C6H6INO2S . It is a derivative of pyridine, where the iodine atom is attached to the second carbon and the methylsulfonyl group is attached to the third carbon of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methylsulfonylpyridine typically involves the iodination of 3-methylsulfonylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-3-methylsulfonylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
Applications De Recherche Scientifique
2-Iodo-3-methylsulfonylpyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Iodo-3-methylsulfonylpyridine involves its interaction with specific molecular targets. The iodine atom and the methylsulfonyl group can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
2-Iodopyridine: Similar structure but lacks the methylsulfonyl group.
3-Iodopyridine: Iodine atom attached to the third carbon instead of the second.
2-Iodo-4-methylsulfonylpyridine: Methylsulfonyl group attached to the fourth carbon instead of the third.
Uniqueness: 2-Iodo-3-methylsulfonylpyridine is unique due to the specific positioning of the iodine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H6INO2S |
|---|---|
Poids moléculaire |
283.09 g/mol |
Nom IUPAC |
2-iodo-3-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6INO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 |
Clé InChI |
UVLAOSCEOIEQDB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)

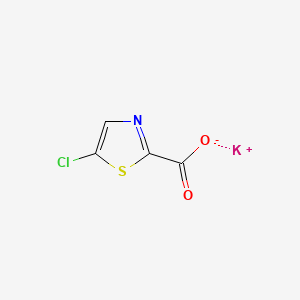
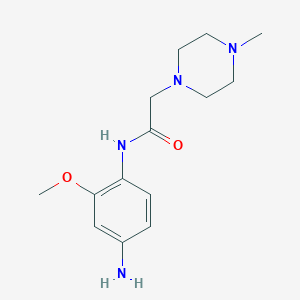
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
